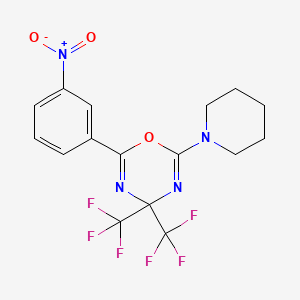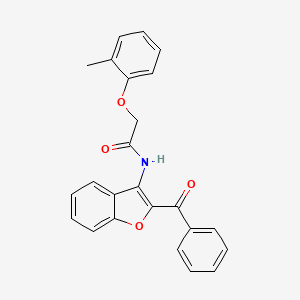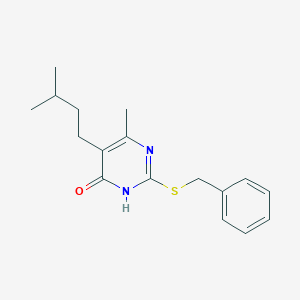methanone](/img/structure/B11586117.png)
[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl](furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE has several scientific research applications, including:
Medicinal Chemistry: The compound’s indole core makes it a potential candidate for drug development, particularly for its antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions, given its ability to bind to multiple receptors and enzymes.
Industrial Applications: The compound can be utilized in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indole core allows it to bind with high affinity to various biological targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
5-Fluoroindole: Used in medicinal chemistry for its antiviral and anticancer activities.
The uniqueness of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C20H13ClFNO2 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C20H13ClFNO2/c21-16-6-3-7-17(22)15(16)12-23-11-14(13-5-1-2-8-18(13)23)20(24)19-9-4-10-25-19/h1-11H,12H2 |
InChI Key |
KWVFTAGPDZUASO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-6-(4-chlorobenzyl)-2-(4-ethylbenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11586039.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11586061.png)
![2-{[3-(9H-carbazol-9-yl)-2-hydroxypropyl]sulfanyl}-N-phenylacetamide](/img/structure/B11586064.png)

![1-[4-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11586081.png)
![(2E)-2-cyano-N-cyclohexyl-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11586088.png)
![1-[3-(Benzyloxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11586094.png)
![3-[(4-isopropylphenoxy)methyl]-N'-(3-pyridinylmethylene)benzohydrazide](/img/structure/B11586097.png)

![methyl 5-[4-(acetyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11586111.png)

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]propanamide](/img/structure/B11586129.png)

